molecular formula C10H15ClN2O B2947786 N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride CAS No. 1173402-64-6

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride

Cat. No.: B2947786
CAS No.: 1173402-64-6
M. Wt: 214.69
InChI Key: RTCOAVIGDKVPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride involves the reaction of 4-amino-1-phenylbutan-1-one with hydroxylamine hydrochloride under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride can be compared with other similar compounds, such as:

    N-(4-Amino-1-phenylbutylidene)hydroxylamine: The non-hydrochloride form of the compound.

    4-Amino-1-phenylbutan-1-one: The precursor used in the synthesis of the compound.

    Hydroxylamine hydrochloride: A reagent used in the synthesis of the compound.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for various research applications.

Properties

IUPAC Name

(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOAVIGDKVPRM-BBJSDXRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.